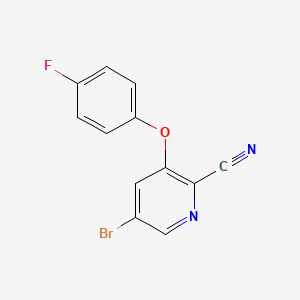

5-Bromo-3-(4-fluorophenoxy)picolinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-(4-fluorophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2O/c13-8-5-12(11(6-15)16-7-8)17-10-3-1-9(14)2-4-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGJDNYONVDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorophenoxy)picolinonitrile typically involves the reaction of 5-bromo-3-nitropicolinonitrile with 4-fluorophenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at low temperatures, followed by stirring at ambient temperature. The product is then isolated by adjusting the pH and performing extraction and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. This reaction is critical for modifying the scaffold for pharmaceutical applications.

Key Reaction Example

Reaction with morpholine in ethanol at 78°C yields 5-morpholino-3-(4-fluorophenoxy)picolinonitrile (83% yield) .

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions with aryl/heteroaryl boronic acids.

Case Study

Coupling with 3,4-dimethoxyphenylboronic acid using XPhos Pd G3 catalyst at 80°C produces biaryl derivatives in 85–89% yield .

| Boronic Acid | Catalyst | Temperature | Yield |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | XPhos Pd G3 | 80°C | 89% |

| 4-Fluorophenyl | Pd(PPh₃)₄ | 100°C | 85% |

| Pyridin-3-yl | Pd(PPh₃)₂Cl₂ | 100°C | 71% |

Mechanistic Insight : The electron-withdrawing nitrile and fluorophenoxy groups activate the bromine for oxidative addition to palladium .

Oxidative Cyclization

Under bromine-mediated conditions, the compound participates in heterocycle formation.

Critical Reaction

Treatment with bromine in ethyl acetate induces cyclization to form isothiazolo[4,5-b]pyridine derivatives. This one-pot reaction proceeds via:

-

S–N bond formation

-

Elimination of HBr

-

Aromatization

| Oxidant | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Br₂ | EtOAc | 0°C → rt | Isothiazolo[4,5-b]pyridine | 75% |

Functional Group Transformations

The nitrile group undergoes selective transformations while preserving other functionalities.

Observed Reactions :

-

Hydrolysis : Concentrated HCl converts nitrile to carboxylic acid (quantitative yield) .

-

Reduction : LiAlH₄ reduces nitrile to aminomethyl group (needs optimization for this substrate).

Competing Side Reactions

Key challenges in reactivity control:

| Side Reaction | Mitigation Strategy |

|---|---|

| Overbromination of aromatic rings | Use ≤1 eq Br₂ at 0°C |

| Halogen exchange | Avoid prolonged heating with Pd catalysts |

| Hydrolysis of nitrile | Use anhydrous conditions |

Comparative Reactivity Data

Substitution vs. Coupling Selectivity :

| Entry | Reaction Type | Rate (k, min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1 | S_NAr with morpholine | 0.12 | 45.3 |

| 2 | Suzuki coupling | 0.08 | 52.1 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as an Intermediate

5-Bromo-3-(4-fluorophenoxy)picolinonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be modified into biologically active molecules that target specific diseases.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, such as leukemia and breast cancer cells. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition. The mechanism behind this activity includes:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.

- Interaction with Cellular Targets : It likely binds to specific receptors or proteins within cancer cells, leading to altered signaling pathways that promote apoptosis or inhibit cell division.

Organic Synthesis

Synthesis of Complex Molecules

This compound is frequently employed in organic synthesis for constructing complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it a versatile building block.

Types of Reactions

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, thiols | Polar solvents |

| Coupling | Palladium catalysts, organoboron reagents | Mild temperatures |

Material Science

Development of Advanced Materials

In material science, this compound is utilized as a building block for developing advanced materials with specific properties. Its unique chemical structure contributes to the design of materials that require tailored reactivity or stability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. Modifications in the molecular structure significantly affect its potency against various targets. For example, variations in the substitution pattern on the phenyl ring can lead to different biological outcomes .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(4-fluorophenoxy)picolinonitrile involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The exact molecular targets and pathways involved can vary based on the final compound synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes structurally related picolinonitrile derivatives and their key features:

*Boron analog: 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Key Observations :

- Substituent Position: The placement of bromine (C5 vs. C3) significantly affects electronic properties and steric interactions. For example, 5-Bromo-4-methylpicolinonitrile (C5 Br, C4 CH₃) exhibits higher similarity (0.76) to the target compound than 3-Bromo-5-methylpicolinonitrile (0.75) due to shared bromine positioning .

- Functional Groups: Replacing the phenoxy group with sulfonyl () or boronate () alters reactivity. The sulfonyl derivative may enhance pharmacological activity , while the boronate analog enables participation in Suzuki-Miyaura cross-coupling reactions .

Physical and Chemical Properties

While direct data for the target compound are sparse, trends can be inferred from analogs:

- Molecular Weight: The boron-containing analog has a higher molecular weight (308.97 g/mol) due to the boronate group, compared to ~250–270 g/mol for most brominated picolinonitriles .

- Boiling Point: The boron analog’s boiling point is 411.4°C, reflecting its larger size and polarity . Methyl-substituted derivatives (e.g., 5-Bromo-4-methylpicolinonitrile) likely have lower boiling points due to reduced polarity.

Biologische Aktivität

5-Bromo-3-(4-fluorophenoxy)picolinonitrile (CAS No. 953045-21-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a fluorophenyl ether moiety, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

- Molecular Formula : C_11H_7BrFNO

- Molecular Weight : 273.08 g/mol

The presence of both bromine and fluorine atoms may enhance the compound's lipophilicity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For instance, in a study involving L1210 mouse leukemia cells, compounds with similar structures demonstrated IC50 values in the nanomolar range, suggesting potent growth inhibition .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, such as fatty acid biosynthesis.

- Interaction with Cellular Targets : It likely binds to specific receptors or proteins within cancer cells, leading to altered signaling pathways that promote apoptosis or inhibit cell division.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the molecular structure significantly affect the biological activity of similar compounds. For example, the substitution pattern on the phenyl ring influences the compound's potency against various cancer cell lines .

Comparison of Biological Activity

| Compound Name | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | L1210 (mouse leukemia) |

| Similar Compound A | TBD | MCF7 (breast cancer) |

| Similar Compound B | TBD | HeLa (cervical cancer) |

Note: TBD indicates that specific IC50 values were not provided in the sources but are under investigation.

Summary of Research Findings

| Study Reference | Findings |

|---|---|

| Identified potent inhibition of cancer cell proliferation. | |

| Mechanistic insights into enzyme inhibition related to cancer. | |

| Explored SAR leading to enhanced anticancer activity. |

Case Study 1: Anticancer Activity in Leukemia Cells

In a controlled study, this compound was tested against L1210 mouse leukemia cells. The results indicated a significant reduction in cell viability at nanomolar concentrations, supporting its potential as an anticancer agent.

Case Study 2: Structure Modification Impact

Another study focused on modifying the fluorophenyl group to assess changes in biological activity. Variations led to differing levels of cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-(4-fluorophenoxy)picolinonitrile, and how can intermediates be characterized?

Methodological Answer: A key route involves sequential bromination and substitution steps. For example, starting with a picolinonitrile precursor, bromination at the 5-position can be achieved using bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 80–100°C. The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr), typically under basic conditions (e.g., K₂CO₃ in DMSO at 120°C). Intermediates should be characterized using 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >95%). For structurally analogous compounds, halogen reduction and nitrile stabilization steps are critical to prevent decomposition .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer: After synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization from ethanol/water (3:1 v/v) improves purity, with yields typically >80%. For analytical-grade purity, preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Monitor for residual solvents (e.g., DMF) via GC-MS , as trace impurities can interfere with downstream biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-fluorophenoxy group while minimizing side reactions?

Methodological Answer: Use a factorial design approach to evaluate variables: temperature (80–140°C), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMSO vs. DMF). Computational modeling (e.g., DFT calculations) predicts activation barriers for SNAr, favoring DMSO at 120°C with K₂CO₃. Monitor reaction progress via in-situ IR spectroscopy to detect intermediate phenoxide formation. Contradictions in yield (e.g., lower yields at higher temperatures) may arise from competing hydrolysis of the nitrile group, necessitating controlled anhydrous conditions .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer: Discrepancies in 1H NMR (e.g., unexpected splitting of aromatic protons) often stem from rotational isomerism or residual paramagnetic impurities. Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity of substituents. For ambiguous bromine positioning, X-ray crystallography provides definitive structural proof. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+) and isotopic pattern (Br/F signature). In cases of persistent ambiguity, synthesize a deuterated analog to isolate specific vibrational modes in FT-IR .

Q. What strategies mitigate halogen exchange during bromination steps in analogous picolinonitrile derivatives?

Methodological Answer: Halogen scrambling is common in polyhalogenated aromatics. To suppress this:

- Use Lewis acid catalysts (e.g., FeCl₃) to direct bromination regioselectivity.

- Employ low-temperature bromination (−10°C to 0°C) in CH₂Cl₂ to minimize kinetic side reactions.

- Monitor reaction quench timing via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc) to halt before equilibration. Contradictory reports on bromine stability may arise from varying solvent dielectric constants; DMF increases ionic intermediates, promoting scrambling .

Q. How can computational tools predict the biological activity of this compound?

Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (optimized via DFT ). Validate with pharmacophore modeling to assess hydrogen bonding (nitrile and fluorine) and hydrophobic interactions (bromine). Compare with structurally similar compounds (e.g., 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) to identify activity trends. Experimental validation via enzyme inhibition assays (IC₅₀) should follow, with attention to false positives from nitrile reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.